Hydroxyethyl starch

説明

Hydroxyethyl starch (HES) is a nonionic starch derivative, used as a volume expander in intravenous therapy . It’s a synthetic colloid commonly used for fluid resuscitation to replace intravascular volume . HES can be sub-classified according to average molecular weight, molar substitution, concentration, C2/C6 ratio, and Maximum Daily Dose .

Synthesis Analysis

The synthesis of HES involves a series of chemical reactions following structural modification of natural starch to improve solubility, flexibility, and other desirable properties . The synthesis of this compound (HES) involves the reaction of potato or corn starch with ethylene oxide in the presence of NaOH and NaCl .Molecular Structure Analysis

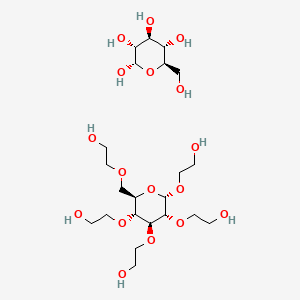

HES is a glucose polymer where the glucose units of the polymer are replaced by hydroxyethyl groups . The structure of synthesized HES has been characterized by FT-IR, XRD, 1H (13C)-NMR spectroscopic methods, and the degree of molar substitution was calculated from 1H-NMR spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of HES are complex and involve several steps. The reaction parameters such as the concentration of NaOH, the proportion of ethylene oxide (EO), and reaction time play a crucial role in the synthesis process .Physical And Chemical Properties Analysis

HES is a colloidal solution which expands the plasma volume . It has good manufacture practice, biodegradability, biocompatibility, abundant groups for chemical modification, excellent water solubility, and tailorability .科学的研究の応用

1. Impact on Mortality and Acute Kidney Injury

Hydroxyethyl starch (HES) is used for volume resuscitation in critically ill patients, but its safety has been questioned. A systematic review and meta-analysis found that HES use was associated with increased mortality and acute kidney injury, suggesting serious safety concerns (Zarychanski et al., 2013).

2. Effects on Coagulation and Hemostasis

Studies have explored the effects of HES on blood coagulation and hemostasis. One research found that medium molecular weight HES has specific effects on blood coagulation, particularly on factor VIII:C concentrations (Kapiotis et al., 1994). Another study indicated that HES can cause changes in coagulation parameters and platelet aggregation, which could be relevant in clinical settings (Türkan et al., 1999).

3. Influence on Renal Function

Several studies have assessed the impact of HES on renal function. One study found that HES therapy was correlated with signs of tubular damage in intensive care patients, necessitating careful monitoring (Dehne et al., 1997). Another research suggested that renal hemodynamics and tubular function remained preserved when HES was used to restore blood pressure after blood loss (Fu et al., 2016).

4. Role in Fluid Resuscitation

The role of HES in fluid resuscitation, particularly in sepsis and intensive care, has been extensively studied. A trial comparing HES with saline in intensive care found no significant difference in 90-day mortality but noted more patients in the HES group required renal-replacement therapy (Myburgh et al., 2012).

作用機序

Safety and Hazards

HES can cause anaphylactoid reactions: hypersensitivity, mild influenza-like symptoms, slow heart rate, fast heart rate, spasms of the airways, and non-cardiogenic pulmonary edema . It is also linked to a decrease in hematocrit and disturbances in blood clotting . One liter of 6% solution (Hespan) reduces factor VIII level by 50% and will prolong the aPTT and will also decrease vWF .

将来の方向性

In the past decades, the vigorous development of nanomedicine has opened up a new world for drug delivery. HES, a clinical plasma volume expander which has been widely used for years, is playing an attracting role as drug carriers . The available studies show that HES based drug delivery systems have significant potential for clinical translation .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZMDASEFMLYBU-RNBXVSKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68512-26-5, 9005-27-0 | |

| Record name | Starch, 2-hydroxyethyl ether, base-hydrolyzed | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Starch, 2-hydroxyethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Starch, 2-hydroxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。